tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate

Medicinal Chemistry Organic Synthesis Protecting Group Strategy

Synthetic route optimization is often blocked by unprotected amines causing side reactions or by mismatched bromine regiochemistry. This Boc-protected 5-bromo-3-methylpyridine solves both issues. - **Orthogonal protection**: Boc group enables late-stage deprotection for SAR exploration; no free amine interference. - **Regioselective handle**: Bromine at C5 (ortho to NBoc) provides unique electronic/steric control for Suzuki-Miyaura couplings. - **Supply advantage**: High-purity solid with consistent physical properties (mp, density) for scale-up. Direct replacement for non-fungible substitution patterns.

Molecular Formula C11H15BrN2O2
Molecular Weight 287.157
CAS No. 748812-61-5
Cat. No. B592153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate
CAS748812-61-5
Molecular FormulaC11H15BrN2O2
Molecular Weight287.157
Structural Identifiers
SMILESCC1=CC(=CN=C1NC(=O)OC(C)(C)C)Br
InChIInChI=1S/C11H15BrN2O2/c1-7-5-8(12)6-13-9(7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15)
InChIKeyPMFVIRYXHAMNRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate Overview


tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate (CAS 748812-61-5), also known as 2-(Boc-amino)-5-bromo-3-methylpyridine, is a substituted pyridine derivative with a molecular formula of C₁₁H₁₅BrN₂O₂ and a molecular weight of 287.15 g/mol . It features a tert-butoxycarbonyl (Boc) protected amine at the 2-position, a bromine atom at the 5-position, and a methyl group at the 3-position. The compound is typically a white to off-white solid with a boiling point of 303.4±42.0 °C at 760 mmHg and a density of 1.4±0.1 g/cm³ . Its primary utility in organic and medicinal chemistry stems from the presence of the bromine atom, which serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the modular construction of complex molecular architectures [1].

Orthogonal Protection

Boc group masks amine for chemoselective C5 functionalization

Cross-Coupling Handle

C5 bromine enables modular Pd-catalyzed coupling reactions

Research Intermediate

Building block for medicinal chemistry and library synthesis

Analog Substitution Risks


Attempting to substitute tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate with a close analog, such as the unprotected 2-amino-5-bromo-3-methylpyridine (CAS 3430-21-5) or the alcohol derivative (5-bromo-3-methylpyridin-2-yl)methanol (CAS 245765-71-3), would fundamentally alter the synthetic outcome. The Boc protecting group in the target compound is essential for preventing unwanted side reactions at the 2-amino position during multi-step syntheses, a feature absent in the free amine. Furthermore, the bromine atom is strategically positioned at C5, ortho to the Boc-protected nitrogen, providing a unique steric and electronic environment that influences the regioselectivity and efficiency of cross-coupling reactions compared to other bromo-pyridine isomers [1]. The specific substitution pattern (Br at C5, CH₃ at C3, NBoc at C2) is not found in any other commercially available compound, making it a non-fungible building block for projects requiring this exact substitution pattern .

Target Feature
Substitute Risk
Boc-protected amine
Unprotected analog (CAS 3430-21-5) may participate in side reactions during C5 cross-coupling, altering product profiles.
Bromine at C5, ortho to NBoc
Other bromo-pyridine isomers may shift regioselectivity and coupling efficiency, compromising synthetic routes.
Exact substitution pattern (C5-Br, C3-CH₃, C2-NBoc)
No direct commercial replacement exists; alcohol or free-amine derivatives alter reactivity and require redesign of protection strategy.

Product Evidence Guide


Orthogonal Reactivity via Boc Protection

Unlike its direct unprotected analog, 2-amino-5-bromo-3-methylpyridine (CAS 3430-21-5), which possesses a nucleophilic primary amine, tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate features a Boc-protected amine that is chemically inert under a wide range of common reaction conditions (e.g., organometallic additions, strong bases) [1]. This orthogonal protection allows for chemoselective functionalization at the C5 bromine handle via Suzuki-Miyaura cross-coupling without interference from the 2-amino group [2].

Orthogonal Reactivity
Class-level
Boc-protected amine remains inert under Suzuki-Miyaura conditions; free-amine comparator would be derivatized.
Supports chemoselective C5 cross-coupling without additional protection steps.
Qualitative advantage inferred from protecting group chemistry literature.
Medicinal Chemistry Organic Synthesis Protecting Group Strategy

Purity Specification and Reproducible Yields

Commercially available tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate is routinely supplied with a minimum purity of 97% (by HPLC or NMR), as confirmed by multiple reputable vendors . This high purity level is critical for achieving consistent and high-yielding Suzuki-Miyaura cross-coupling reactions, where impurities (especially other halides or dehalogenated species) can act as catalyst poisons or lead to the formation of difficult-to-separate byproducts [1].

Purity Specification
Reported
≥97%
Minimizes risk of catalyst poisoning and byproduct formation in coupling reactions.
Vendor QC data; comparable to analogous building blocks.
Organic Synthesis Quality Control Cross-Coupling

Validated NMR Regioisomer Confirmation

Reputable suppliers provide batch-specific analytical data, including ¹H NMR and HPLC, to confirm the identity and purity of the supplied tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate . This is particularly important given the potential for regioisomeric contamination (e.g., 3-bromo-5-methyl isomers) which can be challenging to separate and could lead to incorrect SAR conclusions in biological assays [1].

Regioisomer Confirmation
Data to verify
Batch-specific ¹H NMR and HPLC data available from vendors.
Supports structural identity verification and reduces misassignment risk in SAR studies.
Analytical documentation aligns with standard building block practices.
Analytical Chemistry Quality Assurance Structural Confirmation

Application Scenarios


Kinase Inhibitor Library Synthesis

This compound is a critical building block for the synthesis of diverse pyridine-containing kinase inhibitor libraries via Suzuki-Miyaura cross-coupling [1]. The Boc-protected amine can be strategically deprotected late-stage to reveal a primary amine for subsequent amide coupling or other derivatizations, enabling the rapid exploration of structure-activity relationships (SAR) around the pyridine core [2].

Targeted Protein Degraders (PROTACs)

As a high-purity intermediate, it is well-suited for constructing the linker and ligand components of PROTAC molecules. The bromine handle allows for the attachment of various linkers, while the Boc-protected amine provides a masked functional group for final elaboration or conjugation to a target protein ligand [3].

Scalable Synthetic Route Development

The high purity and well-defined physical properties of this compound make it a reliable starting material for optimizing and scaling up synthetic routes to more complex active pharmaceutical ingredients (APIs) or advanced intermediates. The orthogonal protection scheme simplifies process development by allowing for telescoped sequences without intermediate purifications.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Orthogonal Boc protection and cross-coupling compatibility
Coupling efficiency and regioselectivity review
PROTACs construction
Masked amine for late-stage elaboration; bromine linker attachment point
Linker derivatization and Boc deprotection sequence compatibility
Scalable route development
High-purity intermediate with orthogonal reactivity
Process robustness and telescoped synthesis without intermediate purification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.